molecular formula C11H14N2O4 B2779442 Tert-butyl 3-amino-5-nitrobenzoate CAS No. 2248273-70-1

Tert-butyl 3-amino-5-nitrobenzoate

Cat. No.: B2779442
CAS No.: 2248273-70-1
M. Wt: 238.243
InChI Key: VNCLCUMYHCHHGF-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5-nitrobenzoate is a nitro-substituted benzoic acid derivative with a tert-butyl ester group. This compound features an amino group at the 3-position and a nitro group at the 5-position of the benzene ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its tert-butyl ester moiety enhances solubility in non-polar solvents and stabilizes the molecule against hydrolysis under mild conditions . However, the nitro group introduces sensitivity to heat and shock, necessitating careful handling .

While specific data on this compound’s synthesis and applications are scarce in the provided evidence, structurally related tert-butyl esters (e.g., tert-butyl 3-methoxy-4-nitrobenzoate) are used in drug development and specialty chemical synthesis due to their balance of reactivity and stability .

Properties

IUPAC Name

tert-butyl 3-amino-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)7-4-8(12)6-9(5-7)13(15)16/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCLCUMYHCHHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-nitrobenzoate typically involves the esterification of 3-amino-5-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts and optimized reaction conditions can further improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-amino-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Key Observations :

  • Polarity: The amino group in this compound increases polarity compared to methoxy derivatives, affecting solubility in polar solvents.
  • Stability: Methoxy and carbamate analogs exhibit greater thermal stability, whereas nitro-amino combinations require stringent handling to avoid decomposition .

Reactivity and Hazard Profiles

This compound vs. Other tert-butyl Esters

  • Nitro Group Reactivity: The nitro group in this compound may react violently with reducing agents or under high temperatures, similar to other nitroaromatics . In contrast, tert-butyl carbamates (e.g., ’s compound) are more stable but sensitive to strong acids or bases .
  • Amino Group Sensitivity: The amino group can undergo electrophilic substitution or oxidation, distinguishing it from methoxy or carbamate analogs, which are less reactive at this position .

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